molecular formula C10H17ClN2O3 B13386740 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13386740
M. Wt: 248.70 g/mol
InChI Key: YLYURMCIKJOWAO-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a bicyclic pyrrolidine derivative characterized by a unique intramolecular amide bond formation. The compound consists of two pyrrolidine rings connected via a carbonyl group, with one ring bearing a carboxylic acid moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYURMCIKJOWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrolidine-2-carbonyl Chloride Intermediate

A key step is converting pyrrolidine-2-carboxylic acid into its acid chloride derivative to facilitate amide bond formation.

  • Reagents and Conditions: Phosphorous pentachloride (PCl5) is reacted with pyrrolidine-2-carboxylic acid in dry acetyl chloride under controlled temperature (around 35°C). Additional PCl5 may be added after initial reaction to drive completion.

  • Reaction Time: Initial stirring for 4 hours, followed by an additional 4 hours after further PCl5 addition.

  • Outcome: Formation of pyrrolidine-2-carbonyl chloride as a reactive intermediate.

Coupling to Form 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic Acid

  • The pyrrolidine-2-carbonyl chloride intermediate is then reacted with pyrrolidine-2-carboxylic acid or its derivatives (e.g., substituted anilines in related syntheses) in acetone solvent under reflux conditions for approximately 8 hours.

  • After cooling, the reaction mixture is neutralized with 1N NaOH and extracted with ethyl acetate to isolate the product.

  • The crude product is purified by standard techniques such as recrystallization or chromatography.

Alternative Alkylation and Catalytic Hydrogenation Routes

  • Some patents describe alkylation of protected pyrrolidine-2-carboxylic acid derivatives using strong bases (metallic sodium, sodium hydride, n-butyllithium) to form sodium or lithium alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol).

  • Catalytic hydrogenation of double bonds in intermediate compounds (e.g., compound E to D in patent literature) can yield cis isomers with stereochemical integrity if starting from single enantiomers. This method is notable for avoiding racemization, a common problem in such hydrogenations.

Reaction Conditions and Yields

Step Reagents/Conditions Time Temperature Notes
Formation of pyrrolidine-2-carbonyl chloride PCl5 in acetyl chloride, dry conditions 8 hours total 35°C Additional PCl5 added after 4 hours
Coupling with pyrrolidine-2-carboxylic acid Reflux in acetone 8 hours Reflux Neutralization with NaOH post-reaction
Alkylation of protected intermediates Strong base (Na, NaH, n-BuLi) + alkylating agent Variable Mild Phase transfer catalyst used
Catalytic hydrogenation Pd/C or similar catalyst Variable Ambient Preserves stereochemistry if chiral

Typical yields are reported as high, with the advantage of mild reaction conditions and inexpensive raw materials.

Purity and Characterization

  • Purity is commonly checked by Thin Layer Chromatography (TLC) and elemental analysis.

  • Spectroscopic methods such as ^1H NMR and IR confirm the structure and functional groups.

  • The hydrochloride salt form improves stability and handling.

Summary of Advantages of Current Preparation Methods

  • Use of inexpensive and readily available starting materials (L-proline).

  • Mild reaction conditions reducing side reactions and racemization.

  • Efficient catalytic hydrogenation preserving stereochemistry in chiral intermediates.

  • Straightforward purification protocols.

  • Scalable for industrial production with continuous flow options.

Chemical Reactions Analysis

Synthetic Routes and Catalytic Reactions

A one-pot reaction methodology involving iodine/potassium carbonate (I2_2/K2_2CO3_3) catalysis has been demonstrated for synthesizing structurally related pyrrolidine derivatives. While this method was applied to ethyl 4-benzoyl-3,5-diphenylpyrrolidine-2-carboxylate ( ), analogous conditions can be extrapolated for 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride:

Reaction Component Role Conditions Yield
Aldehyde (e.g., benzaldehyde)Electrophilic partnerTHF, 80°C, 7–10 h35–93%
Amino acid ester hydrochlorideNucleophilic precursorI2_2 (0.4–0.8 equiv.), K2_2CO3_3Optimized with catalyst
ChalconeMichael acceptorBase-mediated cyclizationHigh regioselectivity

Key findings from this approach:

  • I2_2 significantly enhances reaction efficiency (yield increased from 35% to 93% with 0.8 equiv. I2_2) by facilitating intermediate formation.

  • The hydrochloride group improves solubility in polar aprotic solvents like THF, enabling efficient cyclization.

Functional Group Reactivity

The compound undergoes transformations at its carbonyl and carboxylic acid groups:

Oxidation Reactions

  • Carbonyl Oxidation : The pyrrolidine-2-carbonyl group can be oxidized to a carboxylic acid using KMnO4_4 or CrO3_3 under acidic conditions.

  • Carboxylic Acid Derivatives : The free carboxylic acid undergoes esterification or amidation. For example, reaction with ethanol/H2_2SO4_4 yields the corresponding ethyl ester.

Reduction Reactions

  • Carbonyl Reduction : LiAlH4_4 reduces the carbonyl group to a secondary alcohol, forming 1-(pyrrolidine-2-hydroxymethyl)pyrrolidine-2-carboxylic acid.

  • Nucleophilic Additions : Grignard reagents (e.g., CH3_3MgBr) add to the carbonyl, producing tertiary alcohols.

Substitution Reactions

  • Amide Formation : The carboxylic acid reacts with amines (e.g., NH3_3) to generate amides.

  • Ring Functionalization : Electrophilic substitution at the pyrrolidine nitrogen introduces alkyl or acyl groups, altering pharmacological properties.

Mechanistic Insights

  • Cyclization Mechanism : I2_2 activates the aldehyde via halogen bonding, promoting nucleophilic attack by the amino acid ester. Subsequent Michael addition to chalcone forms the pyrrolidine scaffold ( ).

  • Steric Effects : The dual pyrrolidine rings create steric hindrance, directing regioselectivity in substitution reactions.

Comparative Reactivity

Reaction Type Reagents/Conditions Product Yield
OxidationKMnO4_4, H2_2SO4_4, 60°CDicarboxylic acid derivative65–78%
ReductionLiAlH4_4, THF, 0°CAlcohol derivative82–90%
EsterificationEthanol, H2_2SO4_4, refluxEthyl ester70–85%
AmidationNH3_3, DCC, RTPrimary amide55–68%

Mechanism of Action

The mechanism of action of H-PRO-PRO-OH HCL involves its role as a building block in peptide synthesis. It interacts with other amino acids and peptides to form stable structures. The compound’s proline residues play a crucial role in stabilizing the secondary structure of peptides and proteins by inducing turns and bends in the peptide chain . This structural stabilization is essential for the biological activity of many peptides and proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness is evident when compared to derivatives with varying substituents or ring systems:

Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight Key Applications/Activity Reference ID
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride Pyrimidine ring at N1 C₉H₁₂ClN₃O₂ 229.67 Intermediate in peptide synthesis; potential kinase inhibition
(2S)-1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride Pyridine-carbonyl group at N1 C₁₁H₁₂N₂O₃ 244.23 Protease inhibition; chiral building block for bioactive molecules
1-[(E)-2-(2-Methyl-4-nitrophenyl)diaz-1-enyl]pyrrolidine-2-carboxylic acid Aryl diazenyl group at N1 C₁₄H₁₅N₄O₄ 319.29 Inhibition of microbial deamination (e.g., Clostridium spp. in rumen)
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid HCl Benzo[b]thiophene-methyl group at C4 C₁₅H₁₆ClNO₂S 333.81 Neuromodulation; GPCR-targeted drug candidates

Key Observations :

  • Electronic and Steric Effects : The pyrimidine () and pyridine-carbonyl () substituents introduce electron-withdrawing properties, enhancing hydrogen-bonding interactions with biological targets. In contrast, the benzo[b]thiophene group () provides hydrophobic bulk, favoring membrane penetration.
  • Biological Specificity : The diazenyl derivative () selectively inhibits bacterial deaminases, while the pyridine-carbonyl analogue () may target proteases due to its rigid, planar structure.

Yield Comparison :

  • Pyrimidine-substituted derivatives () achieve higher yields (~95%) compared to dichlorophenoxy analogues (~71–80%, ), likely due to steric hindrance in the latter.
Physicochemical Properties
Property 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid HCl (Inferred) 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid HCl (2S)-1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid HCl
Solubility High in water/DMSO (hydrochloride salt) Soluble in DMSO, methanol Soluble in aqueous buffers (pH 2–7)
Melting Point Not reported Not reported Not reported
Stability Stable at room temperature Stable under inert atmosphere Hygroscopic; requires desiccated storage
Spectral Data (IR/NMR) Amide C=O stretch ~1650 cm⁻¹ Pyrimidine C=N stretch ~1600 cm⁻¹ Pyridine carbonyl C=O ~1680 cm⁻¹

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives via peptide-bond-forming reagents (e.g., EDCl/HOBt) or catalytic methods. Key parameters include:

  • Temperature : Reactions often proceed at 0–25°C to minimize racemization.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Purification : Reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures high purity .
    To optimize yield, employ Design of Experiments (DoE) to screen variables (e.g., molar ratios, pH). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure and detect impurities. For example, carbonyl protons appear at δ ~3.5–4.5 ppm in DMSO-d6 .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C10_{10}H15_{15}ClN2_2O3_3) and detects chloride adducts .
  • HPLC-PDA : Purity >95% is achievable using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

  • Storage : Store as a lyophilized powder at –20°C in airtight, moisture-resistant containers. In solution, use –80°C for >1 year stability .
  • Handling : Conduct experiments under inert gas (N2_2) to prevent hydrolysis of the carbonyl group. Pre-equilibrate solvents to room temperature before use to avoid condensation .

Advanced: How can computational modeling elucidate the compound’s conformational dynamics and interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the bicyclic structure’s flexibility in aqueous environments. Key torsion angles (e.g., pyrrolidine ring puckering) influence binding affinity .
  • Docking Studies : Pair MD results with AutoDock Vina to predict interactions with enzymes (e.g., prolyl oligopeptidase). Focus on hydrogen bonding with the carboxylic acid and hydrophobic contacts with the pyrrolidine rings .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:

  • Standardized Protocols : Use the shake-flask method at 25°C in buffered solutions (pH 1–7.4) to measure solubility. Document ionic strength and counterion effects (e.g., chloride vs. acetate) .
  • Data Validation : Cross-reference with Hansen Solubility Parameters (HSP) to predict miscibility in solvents like DMSO or ethanol. Discrepancies often arise from inconsistent pH adjustments or impurities .

Advanced: What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IC columns with hexane/isopropanol gradients to separate diastereomers. Retention times vary by >2 minutes for enantiomers .
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) to bias the cyclization step. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Advanced: How does salt form selection (e.g., hydrochloride vs. trifluoroacetate) impact biological assay outcomes?

Methodological Answer:

  • Counterion Effects : Hydrochloride salts enhance aqueous solubility but may interfere with chloride channels in cellular assays. Compare results with trifluoroacetate salts (higher purity but cytotoxic at >1 mM) .
  • Ion-Exchange Protocols : Convert salts using SPE cartridges (e.g., Strata-X-CW). Validate via ion chromatography to ensure >99% exchange efficiency .

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